molecular formula C7H4BrClF3N B13651854 6-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine

6-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine

Cat. No.: B13651854
M. Wt: 274.46 g/mol
InChI Key: FRMIMURQYLLGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H4BrClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 2-(chloromethyl)-3-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-2-(chloromethyl)-3-(trifluoromethyl)pyridine, while oxidation can produce this compound N-oxide.

Scientific Research Applications

6-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity towards these targets, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(trifluoromethyl)pyridine
  • 2-Bromo-6-iodopyridine
  • 6-Bromo-2-pyridinecarbonitrile

Uniqueness

6-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the pyridine ring. This specific arrangement imparts distinct chemical reactivity and properties, making it a versatile intermediate in various synthetic applications. Compared to similar compounds, it offers a broader range of functionalization possibilities and enhanced stability under different reaction conditions.

Properties

Molecular Formula

C7H4BrClF3N

Molecular Weight

274.46 g/mol

IUPAC Name

6-bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4BrClF3N/c8-6-2-1-4(7(10,11)12)5(3-9)13-6/h1-2H,3H2

InChI Key

FRMIMURQYLLGKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)CCl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.